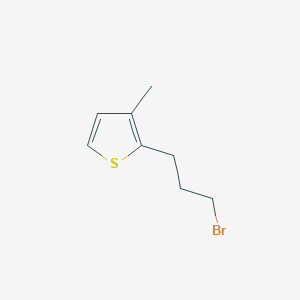![molecular formula C8H12O2 B15322516 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Oxabicyclo[221]heptan-2-yl)acetaldehyde is a bicyclic compound featuring an oxabicycloheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium. This intermediate can then undergo further reactions to form the desired oxabicycloheptane structure.
化学反応の分析
Types of Reactions
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acid.
Reduction: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol.
Substitution: Formation of various substituted oxabicycloheptane derivatives.
科学的研究の応用
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde has several applications in scientific research:
作用機序
The mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. The oxabicycloheptane ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the aldehyde group.
Cantharidin: A natural product with a similar bicyclic structure and known biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for additional chemical reactivity and potential applications in synthesis and drug design. Its bicyclic structure also provides a rigid framework that can be exploited for stereoselective synthesis and molecular recognition.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-3-6-5-7-1-2-8(6)10-7/h4,6-8H,1-3,5H2 |
InChIキー |
OMJNRWBLDPMGHA-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1O2)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)
![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)
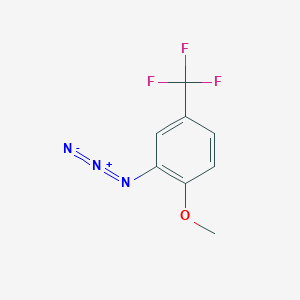
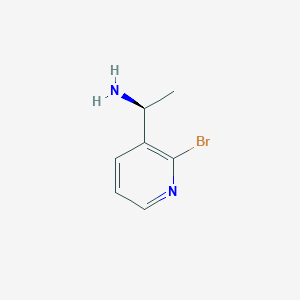

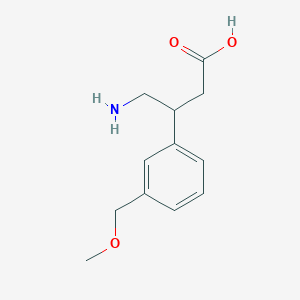

![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
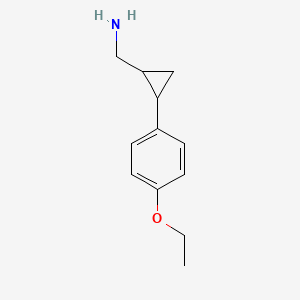
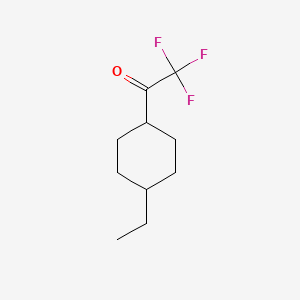
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
